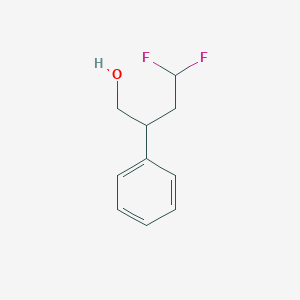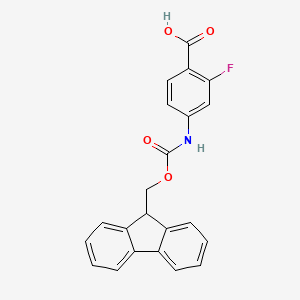
1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to a piperazine ring
Métodos De Preparación
The synthesis of 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine typically involves the reaction of 2-nitroaniline with 2-chloropyridine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted piperazines, and various oxidized forms.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)-4-(2-pyridyl)piperazine can be compared to other piperazine derivatives, such as:
1-(2-Nitrophenyl)piperazine: Lacks the pyridinyl group, which may result in different biological activities and chemical reactivity.
4-(Pyridin-2-yl)piperazine:
1-(2-Aminophenyl)-4-(pyridin-2-yl)piperazine: The amino group instead of the nitro group may lead to different reactivity and biological effects. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-19(21)14-6-2-1-5-13(14)17-9-11-18(12-10-17)15-7-3-4-8-16-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVZNAFGIAXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2425240.png)

![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)
![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2425246.png)

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)


![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)
